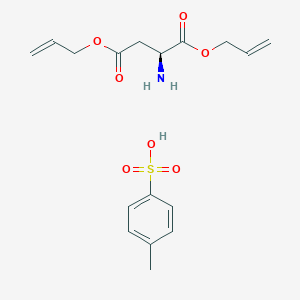

L-Aspartic acid bis-allyl ester p-toluenesulfonate salt

カタログ番号 B049217

CAS番号:

125229-60-9

分子量: 385.4 g/mol

InChIキー: AOWMVHRLCZAUDM-QRPNPIFTSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

L-Aspartic acid bis-allyl ester p-toluenesulfonate salt (L-AspBAPTS) is a synthetic compound used in various scientific research applications. It is a stable, non-toxic, and water-soluble compound that has been studied for its biochemical and physiological effects.

科学的研究の応用

- L-Aspartic acid bis-allyl ester p-toluenesulfonate salt can be used as a monomer in polymerization reactions. Its allyl groups allow for cross-linking, leading to the formation of biocompatible and biodegradable polymers. These polymers find applications in drug delivery systems, tissue engineering scaffolds, and wound healing materials .

- Researchers have explored using this compound as a building block for drug carriers. By incorporating it into polymeric nanoparticles or hydrogels, drug molecules can be encapsulated and released in a controlled manner. The biocompatibility and tunable properties of these systems make them promising for targeted drug delivery .

- L-Aspartic acid bis-allyl ester p-toluenesulfonate salt is employed in the formulation of photocurable resins. These resins can be 3D-printed or used for dental restorations. The allyl ester groups participate in photopolymerization reactions, resulting in strong and durable materials .

- The compound’s allyl functionality allows it to be grafted onto surfaces or incorporated into coatings. Researchers have explored its use in modifying biomaterial surfaces, enhancing biocompatibility, and preventing bacterial adhesion .

- By attaching imaging moieties (such as fluorescent dyes or radionuclides) to L-Aspartic acid bis-allyl ester p-toluenesulfonate salt, it can serve as a contrast agent for various imaging techniques (e.g., MRI, PET, or fluorescence imaging). These agents aid in visualizing tissues, tumors, or specific cell types .

- The compound’s carboxylic acid group can act as a ligand for metal catalysts. Researchers have explored its use in asymmetric catalysis, where it participates in enantioselective reactions. Additionally, it can serve as a chiral auxiliary in organic synthesis .

Polymer Chemistry and Materials Science

Drug Delivery Systems

Photocurable Resins and Dental Materials

Surface Modification and Coatings

Biomedical Imaging Agents

Catalysis and Organic Synthesis

特性

IUPAC Name |

bis(prop-2-enyl) (2S)-2-aminobutanedioate;4-methylbenzenesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4.C7H8O3S/c1-3-5-14-9(12)7-8(11)10(13)15-6-4-2;1-6-2-4-7(5-3-6)11(8,9)10/h3-4,8H,1-2,5-7,11H2;2-5H,1H3,(H,8,9,10)/t8-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOWMVHRLCZAUDM-QRPNPIFTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOC(=O)CC(C(=O)OCC=C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOC(=O)C[C@@H](C(=O)OCC=C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40585063 |

Source

|

| Record name | 4-Methylbenzene-1-sulfonic acid--diprop-2-en-1-yl L-aspartate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Aspartic acid bis-allyl ester p-toluenesulfonate salt | |

CAS RN |

125229-60-9 |

Source

|

| Record name | 4-Methylbenzene-1-sulfonic acid--diprop-2-en-1-yl L-aspartate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

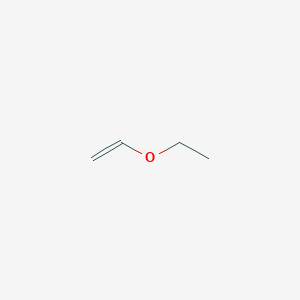

Ethyl vinyl ether

109-92-2

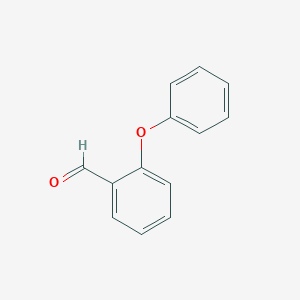

2-Phenoxybenzaldehyde

19434-34-5

![Cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate](/img/structure/B49140.png)